molecular formula C22H21ClN4O4 B1150051 CC-90003

CC-90003

カタログ番号: B1150051
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CC-90003 is an orally available inhibitor of extracellular signal-regulated kinase (ERK), with potential antineoplastic activity. Upon oral administration, this compound inhibits ERK activity, and prevents the activation of ERK-mediated signal transduction pathways. This results in the inhibition of ERK-dependent tumor cell proliferation and survival. The mitogen-activated protein kinase (MAPK)/ERK pathway is often upregulated in a variety of tumor cell types and plays a key role in tumor cell proliferation, differentiation and survival.

科学的研究の応用

1. ERK Inhibition in Cancer Treatment CC-90003, as an irreversible inhibitor of ERK 1/2, demonstrates potent anti-proliferative activity in KRAS and BRAF mutant tumor models. A study involving patients with RAS or BRAF mutant tumors treated with escalating doses of this compound showed its potential in treating such cancers (Mita et al., 2017).

2. Mechanism of Action in AML Treatment CC-90009, closely related to this compound, has been investigated for its mechanism of action in acute myeloid leukemia (AML). It works by targeting the translation termination factor GSPT1 for degradation, resulting in apoptosis and growth inhibition in AML cell lines and primary patient blasts (Gang Lu et al., 2019).

3. Role in Neuropathy Induced by Tyrosine Kinase Inhibitors The development of this compound for oncology therapy was halted due to drug-related neuropathy and neurotoxicity observed in clinical trials. Preclinical evaluations in dogs and in vitro assays have been instrumental in investigating the mechanism of this compound-induced peripheral neuropathy (Belair et al., 2021).

4. Preclinical Efficacy in KRAS-Mutant Cancer Models this compound exhibits preclinical efficacy in models of KRAS-mutant tumors, a significant therapeutic challenge for current therapies. The inhibitor showed activity in these models, providing insights into potential treatments for such cancer types (Aronchik et al., 2018).

5. Combination Therapy in Acute Myeloid Leukemia CC-90009 has been investigated for its synergistic combination with other anti-AML agents. This approach aims to improve efficacy and therapeutic index in AML treatment, further enhancing the clinical utility of CC-90009 in combination therapies (Pierce et al., 2021).

特性

分子式

C22H21ClN4O4

外観

Solid powder

純度

> 98%

同義語

CC-90003;  CC 90003;  CC90003.; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。